Product packaging for 2-(2-(Piperidyl)ethoxy)ethanol(Cat. No.:CAS No. 71872-99-6)

2-(2-(Piperidyl)ethoxy)ethanol

Cat. No.: B12656516
CAS No.: 71872-99-6
M. Wt: 173.25 g/mol
InChI Key: YWMFEOJKXJUBPV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Heterocyclic Chemistry

From a structural standpoint, 2-(2-(Piperidyl)ethoxy)ethanol is classified as a heterocyclic compound. Specifically, it contains a piperidine (B6355638) ring, which is a six-membered saturated heterocycle with one nitrogen atom. cymitquimica.com The presence of an ether linkage and a terminal hydroxyl group further categorizes it as an alcohol and an ether. cymitquimica.comchemscene.com

The nomenclature of this compound can be approached in several ways according to IUPAC guidelines. The name "this compound" itself is a substitutive name. An alternative name is 1-[2-(2-Hydroxyethoxy)ethyl]piperidine. lookchem.com In the context of heterocyclic chemistry, the piperidine moiety is a defining feature, placing it within the broad class of piperidines. cymitquimica.com The systematic naming reflects the connectivity of the atoms: the piperidine ring is attached at the nitrogen atom to an ethoxy group, which in turn is connected to an ethanol (B145695) group.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Boiling Point 105-106 °C (at 3 Torr)
Density 1.007 ± 0.06 g/cm³ (Predicted)
LogP 0.4812
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Data sourced from various chemical databases. lookchem.comchemscene.com

Historical Context of Related Piperidine-Ethanol Derivatives in Chemical Synthesis and Theoretical Studies

The study of piperidine and its derivatives has a long history in organic chemistry, dating back to its first isolation in 1850. wikipedia.org Piperidine-ethanol derivatives, a class to which this compound belongs, have been a focus of synthetic and theoretical research for many decades.

Early research in the 20th century explored the synthesis of 2-piperidineethanol (B17955) and its derivatives through methods like the catalytic reduction of corresponding 2-pyridineethanol compounds. google.com For instance, the hydrogenation of 2-pyridineethanol using platinum oxide catalysts was a common approach. google.com Over the years, various catalysts and reaction conditions have been investigated to improve the efficiency and yield of these reactions. google.com

Theoretical studies on piperidine derivatives often focus on their conformational analysis. Similar to cyclohexane, piperidine prefers a chair conformation. wikipedia.org Theoretical calculations and experimental studies have been conducted to determine the relative stability of axial and equatorial conformers of substituted piperidines, which is crucial for understanding their reactivity and biological activity. wikipedia.orgacs.org More recent computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic properties, molecular structure, and reactivity of piperidine-based compounds. researchgate.netrsc.org These theoretical investigations provide valuable insights that complement experimental findings in the synthesis and application of these molecules. rsc.org The development of diversity-oriented synthesis (DOS) has also utilized commercially available 2-piperidine ethanol as a starting material to generate libraries of diverse piperidine-based derivatives for various applications. nih.govunimi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B12656516 2-(2-(Piperidyl)ethoxy)ethanol CAS No. 71872-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71872-99-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(2-piperidin-2-ylethoxy)ethanol

InChI

InChI=1S/C9H19NO2/c11-6-8-12-7-4-9-3-1-2-5-10-9/h9-11H,1-8H2

InChI Key

YWMFEOJKXJUBPV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCOCCO

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2 Piperidyl Ethoxy Ethanol

Established Synthetic Routes and Chemical Transformations

The most common and established route for synthesizing 2-(2-(Piperidyl)ethoxy)ethanol involves the N-alkylation of piperidine (B6355638). This method utilizes a commercially available or readily synthesized electrophile containing the 2-(2-hydroxyethoxy)ethyl group.

The principal reaction is a nucleophilic substitution where piperidine acts as the nucleophile. A common electrophile for this transformation is 2-(2-chloroethoxy)ethanol. The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the terminal carbon atom of 2-(2-chloroethoxy)ethanol, which bears the chlorine atom.

Transition State: A transition state is formed where a new carbon-nitrogen bond is beginning to form, and the carbon-chlorine bond is beginning to break.

Displacement and Proton Transfer: The chloride ion is displaced as a leaving group. This initially forms a piperidinium (B107235) salt. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final product, this compound, and a salt byproduct (e.g., hydrochloride salt of the base).

Stoichiometrically, the reaction is typically run with a 1:1 molar ratio of piperidine to 2-(2-chloroethoxy)ethanol. However, to drive the reaction to completion and to neutralize the hydrogen chloride (HCl) generated, at least one equivalent of a base is required. In the absence of an added base, a second equivalent of piperidine would be consumed to act as the base, reducing the theoretical maximum yield to 50%. Therefore, an external base such as potassium carbonate or triethylamine (B128534) is commonly added.

Optimizing the reaction conditions is crucial for maximizing yield and purity while minimizing reaction time, particularly on a research scale. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. researchgate.net Solvents like ethanol (B145695), dimethylformamide (DMF), and acetonitrile (B52724) are often explored. researchgate.net Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, allowing for reactions to be conducted at elevated temperatures. google.com The temperature is a critical factor; while heating can accelerate the reaction, it can also lead to side products. Reactions are often run at reflux to ensure a consistent and sufficiently high temperature. researchgate.netgoogle.com

The selection of a base is also important. Inorganic bases like potassium carbonate (K₂CO₃) are effective and easily removed by filtration, while organic bases like triethylamine (Et₃N) can also be used and are often removed during workup or distillation. researchgate.net

Below is an interactive data table illustrating a hypothetical optimization study for this synthesis.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1EthanolK₂CO₃ (1.2)78 (Reflux)1285
2AcetonitrileK₂CO₃ (1.2)82 (Reflux)1281
3DMFK₂CO₃ (1.2)100890
4EthanolEt₃N (1.5)78 (Reflux)1879
5EthanolK₂CO₃ (1.2)25 (RT)4845

This table represents hypothetical data for illustrative purposes based on common optimization strategies in organic synthesis.

Following the reaction, a series of purification steps are necessary to isolate the target compound from unreacted starting materials, the base, salts, and any byproducts.

A typical purification protocol involves:

Filtration: If an insoluble inorganic base like potassium carbonate is used, it is first removed by filtration.

Solvent Removal: The reaction solvent is removed under reduced pressure using a rotary evaporator.

Aqueous Workup/Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with water or brine to remove any remaining salts or water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and then filtered.

Final Purification: The final and most critical purification step is typically vacuum distillation. google.com Given the compound's relatively high boiling point (105-106 °C at 3 Torr), distillation under reduced pressure is essential to prevent decomposition. lookchem.com For achieving very high purity on a smaller scale, column chromatography on silica (B1680970) gel or alumina (B75360) can also be employed. alfa-chemistry.com

Novel Approaches in this compound Synthesis

While the N-alkylation of piperidine is a robust method, research continues to explore novel approaches to improve efficiency, reduce environmental impact, and access analogous structures.

The compound this compound, with the systematic IUPAC name 2-(2-(piperidin-1-yl)ethoxy)ethan-1-ol, is an achiral molecule. It does not possess any stereocenters, as the substitution is on the nitrogen atom (position 1) of a symmetrically substituted piperidine ring. Consequently, the concepts of stereoselective synthesis and enantiomeric resolution are not applicable to the preparation of this specific compound.

For related chiral compounds, such as those with substitution on the piperidine ring at positions 2 or 3, enantiomeric resolution is a critical process. nih.gov Techniques for resolving such racemic mixtures often involve derivatization with a chiral resolving agent to form diastereomers that can be separated by crystallization or chromatography, or direct separation using chiral high-performance liquid chromatography (HPLC). mdpi.comwikipedia.org However, for the title compound, these techniques are not relevant.

Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction rates and selectivity. In the synthesis of this compound, catalysts can be applied to improve the efficiency of the key N-alkylation step.

One notable approach is the use of Phase-Transfer Catalysis (PTC) . This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase with the substrate). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the base's anion (e.g., carbonate) into the organic phase, thereby accelerating the reaction. This can lead to milder reaction conditions, reduced reaction times, and often eliminates the need for expensive, anhydrous polar aprotic solvents.

Principles of Sustainable Chemistry in Synthetic Design

The integration of sustainable or "green" chemistry principles into the synthetic design of molecules like this compound is crucial for minimizing environmental impact and enhancing process efficiency. mdpi.com The core objective is the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com When applied to the synthesis of this compound, these principles guide the selection of raw materials, solvents, catalysts, and reaction conditions.

A common industrial route to piperidine-containing compounds involves the catalytic hydrogenation of their pyridine (B92270) precursors. nih.gov In the case of this compound, a plausible synthetic route would involve the reduction of 2-(2-(pyridyl)ethoxy)ethanol. Applying green chemistry principles to this key step would involve several considerations:

Catalyst Selection: The use of catalytic processes is inherently a green chemistry principle as it reduces the need for stoichiometric reagents. For pyridine hydrogenation, catalysts often involve noble metals like platinum, palladium, or ruthenium. google.comgoogle.com Sustainable design would favor catalysts that are highly efficient (requiring low loading), recyclable, and have a lower environmental impact. Research into non-toxic, earth-abundant metal catalysts is an active area of sustainable chemistry.

Solvent Choice: Solvents constitute a significant portion of the waste generated in chemical processes. scienceopen.com Green chemistry advocates for the use of safer, environmentally benign solvents. For the hydrogenation of a polar molecule like a pyridine-ethanol derivative, solvents such as water or ethanol are preferable to chlorinated or aprotic polar solvents. google.com Ideally, a reaction could be designed to run under solvent-free conditions, although this may not always be feasible. mdpi.com

Energy Efficiency: Synthetic methods should be designed for energy efficiency. This involves conducting reactions at ambient temperature and pressure whenever possible. Catalytic hydrogenations often require elevated pressure and temperature, but catalyst and process optimization can help reduce these energy demands. google.com The use of alternative energy sources like microwave irradiation has been shown to reduce reaction times and energy consumption in the synthesis of some heterocyclic compounds. mdpi.com

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. The hydrogenation of a pyridine ring to a piperidine ring is an example of a reaction with high atom economy, as it is an addition reaction where all atoms of the hydrogen reactant are incorporated into the product.

By systematically applying these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Derivatization and Analog Generation for Structural Exploration

To explore the chemical space around this compound, chemists synthesize a variety of derivatives and analogs. This process involves systematically modifying different parts of the molecule—the piperidine ring and the ethoxyethanol side chain—or introducing conformational constraints. These modifications allow for a detailed investigation of how molecular structure influences physicochemical properties.

Functionalization of the Piperidine Moiety

Table 1: Strategies for Piperidine Moiety Functionalization using Precursors

Precursor CompoundPosition of FunctionalizationPotential Functional Groups IntroducedResulting Analog Structure (Example)
4-PiperidoneC-4Ketone can be converted to hydroxyl, amines, alkyl groups (via Grignard), or alkenes (via Wittig).2-(2-(4-Hydroxy-piperidin-1-yl)ethoxy)ethanol
Piperidine-4-carboxylic acidC-4Carboxylic acid can be converted to esters, amides, or reduced to an alcohol.Methyl 1-(2-(2-hydroxyethoxy)ethyl)piperidine-4-carboxylate
3-HydroxypiperidineC-3Hydroxyl group can be etherified, esterified, or oxidized.2-(2-(3-Methoxy-piperidin-1-yl)ethoxy)ethanol
Nipecotic acid (Piperidine-3-carboxylic acid)C-3Carboxylic acid offers similar derivatization potential as the 4-carboxy analog.1-(2-(2-Hydroxyethoxy)ethyl)piperidine-3-carboxamide

Modifications of the Ethoxyethanol Chain

The ethoxyethanol side chain offers multiple avenues for modification. The terminal primary hydroxyl group is a key site for a variety of chemical transformations. Additionally, the length and composition of the linker chain can be altered to generate a diverse set of analogs.

The primary alcohol can be readily derivatized through several standard organic reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Controlled oxidation can yield the corresponding aldehyde or carboxylic acid.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles to introduce functionalities like azides, halides, or amines. rsc.org

Furthermore, the length of the poly(ethylene glycol) chain can be extended or shortened by using different starting materials in the synthesis.

Table 2: Derivatization of the Ethoxyethanol Chain

Modification TypeReagents and ConditionsResulting Functional GroupExample Product Name
Hydroxyl Group Derivatization
EsterificationAcetic anhydride, pyridineEster2-(2-(Piperidin-1-yl)ethoxy)ethyl acetate
EtherificationSodium hydride, Methyl iodideMethyl Ether1-(2-(2-Methoxyethoxy)ethyl)piperidine
OxidationPCC, CH₂Cl₂Aldehyde2-(2-(Piperidin-1-yl)ethoxy)acetaldehyde
Substitution (via Tosylate)1. TsCl, pyridine; 2. NaN₃Azide1-(2-(2-Azidoethoxy)ethyl)piperidine
Chain Length Modification
Chain ShorteningStart with 2-(Piperidin-1-yl)ethanolHydroxyethyl chain2-(Piperidin-1-yl)ethanol
Chain ExtensionStart with Triethylene glycolLonger oligo(ethylene glycol) chain2-(2-(2-(Piperidin-1-yl)ethoxy)ethoxy)ethanol

Synthesis of Bridged and Conformationally Constrained Analogs

The flexibility of both the piperidine ring (which undergoes chair-boat interconversion) and the ethoxyethanol side chain results in a molecule that can adopt numerous conformations. To study the influence of specific conformations, chemists synthesize rigid analogs where this flexibility is restricted. This is often achieved by introducing bridges to form bicyclic or polycyclic systems. nih.gov

Strategies for creating conformationally constrained analogs of this compound include:

Bridging the Piperidine Ring: Intramolecular cyclization reactions can be used to create a bridge across the piperidine ring, for example, between the nitrogen and a carbon atom or between two carbon atoms. Inspired by the synthesis of bridged piperazines, a Dieckmann-analogous cyclization could be employed if a suitable ester functionality is present on a side chain attached to a ring carbon. nih.gov This would result in a bicyclic system, such as a diazabicyclo[X.Y.Z]alkane core, locking the piperidine into a specific conformation.

Table 3: Strategies for Synthesis of Conformationally Constrained Analogs

StrategySynthetic ApproachKey Intermediate RequirementResulting Structure Type
C-C BridgingIntramolecular Aldol Condensation or Ring-Closing Metathesis (RCM)Piperidine ring with two appropriately placed functionalized side chains (e.g., a keto-aldehyde or two terminal alkenes).Bicyclic piperidine derivative (e.g., 3,9-Diazabicyclo[3.3.1]nonane core)
N-C BridgingIntramolecular N-alkylationA piperidine precursor with a haloalkyl side chain on a ring carbon.Fused or bridged bicyclic system (e.g., Indolizidine or Quinolizidine core)
MacrocyclizationIntramolecular Etherification or AmidationA molecule containing both the ethoxyethanol chain and a reactive electrophile/nucleophile pair on the piperidine ring.Crown-ether-like macrocycle incorporating the piperidine ring

These advanced synthetic strategies provide access to structurally unique and rigid analogs, which are invaluable tools for detailed structural and physicochemical studies.

Advanced Chromatographic and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are paramount for determining the purity of 2-(2-(Piperidyl)ethoxy)ethanol and for separating it from any impurities or related substances that may be present as a result of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation. A C18 column is a common choice for the separation of piperidine (B6355638) derivatives. nih.govijper.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution is often employed to ensure the separation of compounds with a range of polarities. researchgate.net

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. researchgate.net This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of Piperidine Derivatives

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table represents a typical starting point for method development for piperidine-containing compounds and would require optimization for this compound.

Gas Chromatography (GC) for Volatile Derivative Characterization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC, particularly for the assessment of volatile impurities. To improve its volatility and chromatographic behavior, derivatization is a common strategy. nih.gov Trimethylsilyl (TMS) derivatives are frequently prepared by reacting the alcohol functional group with a silylating agent. nih.gov

The GC analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. rsc.org The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector allows for the identification of the separated components based on their mass spectra.

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound contains a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers, which is a critical aspect in the development of chiral drugs as enantiomers can exhibit different pharmacological activities.

The separation of enantiomers can be achieved using chiral stationary phases (CSPs) in either HPLC or supercritical fluid chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives. mdpi.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving enantioseparation. mdpi.com

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the piperidine ring, the ethoxy group, and the ethanol (B145695) moiety. The chemical shifts and coupling patterns would allow for the assignment of each proton. For instance, the protons on the carbon adjacent to the nitrogen in the piperidine ring would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Piperidine C2~60-65
Piperidine C3, C5~25-30
Piperidine C4~23-28
Piperidine C6~45-50
Ethoxy -OCH₂-~68-72
Ethoxy -CH₂-O-~65-70
Ethanol -OCH₂-~60-65
Ethanol -CH₂OH~60-65
Ethoxy -CH₂-CH₃~15

Note: These are predicted values based on analogous structures and would need to be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used to obtain the protonated molecule [M+H]⁺, confirming the molecular weight.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule will fragment in a characteristic manner. The fragmentation of the piperidine ring often involves the loss of substituents from the nitrogen atom or ring cleavage. libretexts.org The ether linkages in the ethoxyethanol chain are also susceptible to cleavage. The analysis of these fragmentation patterns helps to confirm the structure of the molecule. A common fragmentation for ethers is the cleavage of the C-O bond. For the piperidine ring, a characteristic fragmentation is the alpha-cleavage next to the nitrogen atom. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. In the analysis of this compound, these spectroscopic methods provide a detailed fingerprint of the molecule's key structural components: the piperidine ring, the ether linkage, and the primary alcohol.

The IR spectrum of piperidine and its derivatives has been a subject of study, particularly in the 2500-3020 cm⁻¹ region, where the "Bohlmann bands" are observed. oup.comrsc.org These bands are characteristic of C-H stretching vibrations on carbon atoms adjacent to the nitrogen atom and are sensitive to the orientation of the nitrogen lone pair. oup.comrsc.org For this compound, the presence of the piperidine ring would be confirmed by characteristic N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ range for secondary amines, although this can be influenced by hydrogen bonding. The C-H stretching vibrations of the piperidine ring and the ethoxyethanol chain would appear in the 2800-3000 cm⁻¹ region.

A study on the CO2 absorption characteristics of piperidine derivatives using in-situ ATR-FTIR spectroscopy provided insights into the vibrational modes of the piperidine ring. nih.govresearchgate.net Although the focus was on the reaction with CO2, the initial spectra of the amines themselves would show the characteristic vibrations. For instance, the N-COO⁻ stretching vibration and the asymmetric and symmetric stretching vibrations of the carboxylate moiety were identified upon reaction with CO2. researchgate.net

The ether linkage (C-O-C) in the ethoxy portion of the molecule is expected to exhibit a strong, characteristic asymmetric stretching vibration in the IR spectrum, typically in the range of 1070-1150 cm⁻¹. Raman spectra of simple ethers also show characteristic bands that can aid in identification. aip.org The C-O stretching of the primary alcohol group (CH₂-OH) would also produce a strong IR band in the 1000-1080 cm⁻¹ region. physicsopenlab.org The O-H stretching vibration of the alcohol is a prominent feature, appearing as a broad band in the IR spectrum around 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.

Raman spectroscopy offers complementary information. While the O-H stretch is typically a weak Raman scatterer, the C-H and C-C stretching and bending vibrations of the aliphatic backbone provide a rich set of signals. physicsopenlab.orgresearchgate.net The symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The differentiation of isomeric ethers has been shown to be possible using Raman spectroscopy by considering the low wavenumber region. doi.org Although ordinary Raman spectroscopy can be limited by weak signals for low concentration substances, it remains a valuable tool for structural elucidation. nih.gov

A comprehensive analysis of the IR and Raman spectra of this compound would involve assigning the observed vibrational bands to the specific functional groups and skeletal modes of the molecule. The following table summarizes the expected characteristic vibrational frequencies based on the analysis of similar compounds and functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
O-H (Alcohol)Stretching (H-bonded)3200-3600IR (broad, strong)
N-H (Piperidine)Stretching3300-3500IR (medium)
C-H (Aliphatic)Stretching2800-3000IR (strong), Raman (strong)
C-O (Ether)Asymmetric Stretching1070-1150IR (strong)
C-O (Alcohol)Stretching1000-1080IR (strong)
C-N (Piperidine)Stretching1020-1220IR (medium)
C-CSkeletal Vibrations800-1200Raman (medium)

This table is generated based on typical vibrational frequencies for the respective functional groups and may vary for the specific compound.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on piperidine derivatives provide a strong basis for predicting its solid-state structure. iucr.orgnih.govresearchgate.netmdpi.comasianpubs.org A universal feature of piperidine derivatives is the adoption of a chair conformation for the six-membered ring, as this is the most stable arrangement, minimizing steric strain. iucr.org It is therefore highly probable that the piperidine ring in this compound also exists in a chair conformation in the crystalline state.

In the crystal structures of similar heterocyclic compounds, such as 1,2-dimorpholinoethane, intermolecular interactions like C-H···O hydrogen bonds are crucial in defining the packing network. mdpi.com For this compound, a network of O-H···N or O-H···O hydrogen bonds could be anticipated, where the hydroxyl group acts as a hydrogen bond donor and the piperidine nitrogen or the ether oxygen act as acceptors.

The table below presents hypothetical, yet plausible, crystallographic parameters for this compound, based on data from known piperidine derivatives. researchgate.netasianpubs.org

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-20
b (Å)5-15
c (Å)15-25
β (°)90-110 (for monoclinic)
Z4 or 8
ConformationPiperidine ring in chair form

This table is illustrative and represents a prediction based on the crystallographic data of analogous piperidine-containing compounds.

The precise determination of the crystal structure of this compound through X-ray diffraction would be invaluable for understanding its solid-state properties and for computational modeling studies.

Computational Chemistry and Molecular Modeling Studies of 2 2 Piperidyl Ethoxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(2-(Piperidyl)ethoxy)ethanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground state geometry. nih.govnih.gov This analysis would yield key data on bond lengths, bond angles, and dihedral angles.

Other ground state properties that would be calculated include the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Value Unit
Total Energy Value not available Hartrees
Dipole Moment Value not available Debye
Optimized Bond Length (C-O) Value not available Ångströms (Å)

Note: The data in this table is illustrative as specific studies on this compound were not found.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods would be used to refine the energetic and structural parameters obtained from DFT, providing a benchmark for the molecule's stability and electronic properties. Such high-accuracy calculations are particularly important for resolving subtle differences in the energies of various conformers.

Quantum chemical calculations are instrumental in predicting spectroscopic data. Time-dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the corresponding electronic transitions. doi.org Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help interpret experimental spectroscopic data. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a standard component of these studies. nih.gov The energies of these frontier orbitals and their energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Molecular Orbital Properties of this compound

Parameter Value Unit
HOMO Energy Value not available eV
LUMO Energy Value not available eV

Note: The data in this table is illustrative as specific studies on this compound were not found.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with the environment. nih.gov

Due to its rotatable bonds, this compound can adopt numerous conformations. MD simulations would be used to explore the molecule's conformational space by simulating its atomic motions over time. lumenlearning.com This exploration helps identify the most stable low-energy conformers and the energy barriers between them. The resulting energetic landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformations at a given temperature.

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations are ideal for studying these effects. researchgate.net By simulating this compound in an explicit solvent, such as water or ethanol (B145695), researchers could analyze how solvent molecules arrange themselves around the solute (solvation shell) and how these interactions influence the solute's preferred conformation and flexibility. mdpi.comchemrxiv.org

Key analyses would include the calculation of radial distribution functions to describe the structure of the solvent around specific atoms of the molecule and the study of hydrogen bonding dynamics between the solute and solvent. nih.gov These simulations would reveal how solvation impacts the molecule's dynamic behavior and its interactions with its environment.

Intramolecular Interactions and Hydrogen Bonding Dynamics

The conformational flexibility of this compound is largely governed by intramolecular interactions, particularly hydrogen bonding. The molecule possesses one hydrogen bond donor (the terminal hydroxyl group) and three potential hydrogen bond acceptor sites: the oxygen of the hydroxyl group, the ether oxygen, and the nitrogen atom of the piperidine (B6355638) ring. lookchem.com This configuration allows for a dynamic interplay between different intramolecular hydrogen-bonded conformations and intermolecular bonding with solvent molecules. acs.org

Molecular dynamics (MD) simulations are a powerful tool for investigating these dynamics in liquids. researchgate.net Studies on related ether alcohols show that the propensity for intramolecular hydrogen bonding is highly dependent on the length of the carbon chain separating the donor and acceptor groups, as this determines the steric feasibility of forming a stable cyclic pre-structure. mdpi.comnih.govresearchgate.net For this compound, the formation of a pseudo-ring structure via a hydrogen bond between the terminal -OH group and either the ether oxygen or the piperidine nitrogen is plausible.

Table 1: Potential Intramolecular Hydrogen Bonds in this compound
Hydrogen Bond DonorHydrogen Bond AcceptorResulting Pseudo-Ring SizeNotes
Terminal Hydroxyl (-OH)Ether Oxygen (-O-)8-memberedLikely a favorable conformation due to low ring strain.
Terminal Hydroxyl (-OH)Piperidine Nitrogen (-N-)10-memberedPotentially less favorable due to higher flexibility and entropic cost.

Theoretical Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

Theoretical Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its properties. For this compound, these principles can guide the design of new analogs with tailored chemical characteristics. researchgate.netresearchgate.net

In silico analog design involves the rational, computer-assisted modification of a lead compound to optimize its properties. drugdesign.orgsynopsys.comresearchgate.net For this compound, several modification strategies could be explored computationally before any synthesis is undertaken:

Piperidine Ring Modification: Introducing substituents on the piperidine ring could alter its steric and electronic properties. nih.gov Computational models can predict how these changes affect molecular shape and charge distribution.

Linker Modification: The length and flexibility of the ethoxyethyl linker could be varied. Shortening, lengthening, or introducing rigidity into this chain would directly impact the molecule's conformational freedom and the presentation of its functional groups.

Functional Group Modification: The terminal hydroxyl group could be replaced with other functional groups (e.g., an amine, a carboxyl group) to explore different interaction potentials.

The goal of this in silico process is to generate a virtual library of analogs whose properties are then predicted using further computational methods like QSAR and docking. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and a specific property (e.g., solubility, boiling point, or a predicted chemical interaction). nih.gov For a series of analogs based on this compound, a QSAR model could be developed to predict various chemical or physical properties without the need for experimental measurement for every new compound. tandfonline.comnih.govresearchgate.nettandfonline.com

The process involves:

Descriptor Calculation: For each analog in a training set, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that numerically represent the molecule's structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS), are used to build a model that links a subset of these descriptors to the property of interest. nih.govtandfonline.com

Validation: The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and an external test set of compounds not used in the model's creation. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling
Descriptor ClassExample DescriptorsInformation Encoded
Constitutional (1D) Molecular Weight, Atom CountBasic molecular composition
Topological (2D) Wiener Index, Kier & Hall IndicesAtomic connectivity and branching
Geometric (3D) Molecular Surface Area, Molecular Volume3D shape and size of the molecule
Electronic Dipole Moment, Partial ChargesDistribution of electrons in the molecule
Physicochemical LogP, Polar Surface Area (PSA)Lipophilicity and polarity

Virtual screening (VS) is a computational technique used to search vast libraries of chemical compounds to identify structures with desired properties. wikipedia.org If this compound were considered a reference compound, VS could be employed to find other molecules within large chemical databases (containing millions to billions of compounds) that share similar features. nih.gov

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of the known active molecule as a template. Techniques include searching for molecules with similar 2D fingerprints (patterns of chemical features) or matching a 3D pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a certain interaction. wikipedia.orgnih.gov

Structure-Based Virtual Screening (SBVS): This approach requires a 3D structure of a target receptor. It uses molecular docking to computationally place compounds from a library into the target's binding site and scores their potential fit. acs.orgfomatmedical.com This is particularly useful for exploring compounds that may be structurally different but functionally analogous to the reference molecule.

Molecular Docking and Ligand-Target Interaction Prediction (excluding biological effects)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor), forming a stable complex. nih.gov The primary goal is to predict the three-dimensional pose of the ligand within a hypothetical binding pocket and to estimate the strength of the interaction using a scoring function. ijcap.in

Predicting how this compound might bind to a hypothetical receptor pocket involves two key components: a search algorithm and a scoring function. globalresearchonline.netresearchgate.net The search algorithm is responsible for generating a wide range of possible binding poses of the ligand within the receptor's active site. nih.govresearchgate.net Given the five rotatable bonds in this compound, accounting for its flexibility is crucial.

Commonly used search algorithms include:

Systematic or Stochastic Searches: These methods systematically or randomly explore the conformational space of the ligand by rotating its bonds. Monte Carlo methods are a common stochastic approach. ijcap.in

Genetic Algorithms (GAs): Used in programs like AutoDock and GOLD, GAs treat ligand properties (conformation, position, orientation) as "genes." nih.gov They evolve a population of poses through generations, applying "mutations" (random changes) and "crossovers" (combining features of good poses) to find an optimal solution.

Incremental Construction: Algorithms like FlexX build the ligand piece by piece inside the active site, exploring the conformational flexibility of each fragment as it is added. researchgate.net

Once a set of poses is generated, a scoring function estimates the binding affinity for each pose, allowing them to be ranked. These functions approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. The output is a predicted binding mode, which represents a plausible hypothesis for how the molecule could interact with a complementary surface, independent of any specific biological outcome. globalresearchonline.netnih.govarxiv.orgamazonaws.comresearchgate.net

Table 3: Comparison of Common Docking Search Algorithms
Algorithm TypePrincipleExample SoftwareKey Feature
Genetic Algorithm Evolves a population of poses using genetic operators (mutation, crossover) to find the best fit. nih.govAutoDock, GOLDEfficiently searches a large conformational space.
Monte Carlo Randomly changes the ligand's conformation and position, accepting new poses based on an energy criterion. ijcap.inLigandFit in DSGood for exploring local energy minima.
Incremental Construction Builds the ligand conformationally within the binding site fragment by fragment. researchgate.netFlexXVery fast and effective for highly flexible ligands.
Molecular Dynamics Simulates the physical movements of atoms and molecules over time to find a stable binding pose. nih.govAMBER, GROMACSAccounts for both ligand and receptor flexibility but is computationally intensive.

Computational Insights into Molecular Recognition (without functional outcomes)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.gov Computational modeling can provide insights into how the structural and chemical features of this compound contribute to its recognition by other molecules, such as biological receptors or host molecules in supramolecular chemistry.

The specific spatial arrangement of hydrogen bond donors and acceptors, combined with the shape and size of its hydrophobic regions, creates a unique three-dimensional interaction profile. This profile is often referred to as a pharmacophore in drug discovery. The five rotatable bonds in the molecule's structure lend it significant conformational flexibility, allowing it to adapt its shape to fit into a complementary binding site. lookchem.com

Reactivity and Chemical Transformations of 2 2 Piperidyl Ethoxy Ethanol

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 2-(2-(Piperidyl)ethoxy)ethanol is a nucleophilic and basic center, rendering it susceptible to a range of reactions typical for secondary amines.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can readily undergo N-alkylation with various alkylating agents. This reaction is a fundamental transformation for introducing alkyl substituents onto the nitrogen atom. Typically, these reactions are carried out by treating this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent depends on the reactivity of the alkylating agent and the substrate. Common bases include potassium carbonate or triethylamine (B128534).

N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is often performed in the presence of a base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. These N-acylated derivatives are important intermediates in the synthesis of various compounds.

Reaction TypeReagent/ConditionsProduct Type
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)N-Alkyl-2-(2-(piperidyl)ethoxy)ethanol
N-AcylationAcyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N)N-Acyl-2-(2-(piperidyl)ethoxy)ethanol

Quaternization and N-Oxidation Studies

As a tertiary amine (once N-alkylated) or a secondary amine that can be further alkylated, the piperidine nitrogen can undergo quaternization. This reaction involves the treatment with an excess of an alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. These salts are permanently charged ionic compounds. The quaternization significantly alters the physical and chemical properties of the parent molecule, including its solubility and biological activity.

N-oxidation of the piperidine nitrogen can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). This reaction leads to the formation of a piperidine N-oxide. N-oxides are polar compounds with distinct chemical properties compared to the parent amine and can serve as intermediates in further synthetic transformations. For instance, N-oxides can be used as prodrugs that are reduced in vivo to the active tertiary amine.

Reaction TypeReagent/ConditionsProduct Type
QuaternizationExcess Alkyl halide (R-X)Quaternary ammonium salt
N-OxidationOxidizing agent (e.g., H₂O₂, m-CPBA)N-Oxide of this compound

Regioselective Functionalization of the Nitrogen Atom

While the piperidine nitrogen is the primary site of reaction for many electrophiles, the presence of other functional groups in this compound offers the possibility of regioselective functionalization under specific conditions. By carefully choosing reagents and reaction conditions, it is possible to selectively target the nitrogen atom without affecting the hydroxyl or ether groups. For instance, N-alkylation and N-acylation are highly selective for the nitrogen due to its greater nucleophilicity compared to the hydroxyl group under basic or neutral conditions. Protecting group strategies can also be employed to temporarily block the reactivity of the hydroxyl group if competing reactions are a concern under certain conditions.

Reactions of the Hydroxyl and Ether Linkages

The aliphatic chain of this compound contains a terminal primary hydroxyl group and two ether linkages, which are also amenable to various chemical transformations.

Esterification and Etherification Reactions of the Terminal Hydroxyl Group

The terminal primary hydroxyl group of this compound can be readily esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. A notable example is its use in the synthesis of the antitussive drug Pipazethate. In this synthesis, 2-(2-(piperidinoethoxy)ethanol is reacted with 1-azaphenothiazine-10-carbonyl chloride in a process that results in the formation of an ester linkage. This reaction highlights the utility of the hydroxyl group as a key functional handle for introducing complex molecular fragments. The esterification is typically carried out in the presence of a base or an acid catalyst, depending on the specific reagents used.

Etherification of the terminal hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether bond. This allows for the extension of the polyether chain or the introduction of various alkyl or aryl groups.

Reaction TypeReagent/ConditionsProduct Example
Esterification1-Azaphenothiazine-10-carbonyl chloridePipazethate
Etherification1. Strong base (e.g., NaH), 2. Alkyl halide (R-X)1-(2-(2-(Alkoxy)ethoxy)ethyl)piperidine

Cleavage and Formation of Ether Bonds

The ether linkages in this compound are generally stable under many reaction conditions. However, they can be cleaved under harsh conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of ethers by strong acids proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in either an S_N1 or S_N2 fashion, depending on the structure of the ether.

The formation of the ether bonds in this compound itself is a key synthetic step in its preparation. One common synthetic route involves the reaction of piperidine with a suitable diethylene glycol derivative, such as 2-(2-chloroethoxy)ethanol, in an N-alkylation reaction that forms one of the ether linkages and the C-N bond simultaneously.

Reaction TypeReagent/ConditionsOutcome
Ether CleavageStrong acid (e.g., HI, HBr)Cleavage of C-O-C bonds to form alcohols and alkyl halides
Ether Formation (Synthesis)Piperidine + 2-(2-Chloroethoxy)ethanolFormation of the this compound structure

Oxidation and Reduction Reactions of the Alcohol Functionality

The terminal primary alcohol group is a key site for reactivity, susceptible to both oxidation and reduction, consistent with the typical behavior of primary alcohols. libretexts.orgchemguide.co.uk

Oxidation Reactions

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. chemguide.co.uk

Partial Oxidation to Aldehyde: Controlled oxidation using milder reagents can selectively convert the primary alcohol to the corresponding aldehyde, 2-(2-(piperidyl)ethoxy)acetaldehyde. Reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP), which are known to halt the oxidation at the aldehyde stage without proceeding to the carboxylic acid. libretexts.org Another effective method involves using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like sodium hypochlorite. mdma.chorganic-chemistry.org To successfully isolate the aldehyde, it is often necessary to remove it from the reaction mixture as it forms, for instance, by immediate distillation, to prevent over-oxidation. youtube.com The closely related compound, 2-piperidineethanol (B17955), can be readily oxidized to its N-protected aldehyde derivative, suggesting a similar reactivity profile for this compound. nih.gov

Full Oxidation to Carboxylic Acid: The use of stronger oxidizing agents will typically convert the primary alcohol directly into a carboxylic acid, 2-(2-(piperidyl)ethoxy)acetic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium or potassium dichromate and sulfuric acid). chemguide.co.ukyoutube.com This process involves the initial formation of the aldehyde, which is then rapidly oxidized further in the reaction medium. chemguide.co.uk To ensure the reaction goes to completion, the alcohol is often heated under reflux with an excess of the oxidizing agent. chemguide.co.uk

Reduction Reactions

As a primary alcohol, the hydroxyl group in this compound represents the most reduced state of that carbon atom. Therefore, the alcohol functionality itself is not typically subject to further reduction. However, if the molecule were derivatized—for example, by oxidizing the alcohol to a carboxylic acid—that derivative could then be reduced back to the primary alcohol. The reduction of carboxylic acids to alcohols is a fundamental transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation with manganese(I) catalysts. nih.gov

Role as a Synthetic Intermediate or Reagent in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive primary alcohol, makes it a potentially valuable intermediate for the synthesis of more complex molecules.

While specific examples utilizing this compound for the construction of novel heterocyclic scaffolds are not prominent in the literature, its structure is analogous to other well-utilized building blocks like 2-piperidineethanol. nih.govresearchgate.net The piperidine nitrogen and the terminal hydroxyl group can serve as two points of connection for building larger, more complex ring systems.

Potential synthetic applications could involve:

Intramolecular Cyclization: The terminal alcohol could be converted into a good leaving group (e.g., a tosylate or mesylate), which could then be displaced by the piperidine nitrogen in an intramolecular nucleophilic substitution to form a fused or bridged heterocyclic system.

Condensation Reactions: The piperidine nitrogen can participate in reactions to form larger heterocyclic structures. For instance, it could react with diketones or other bifunctional electrophiles to construct new rings fused to the piperidine scaffold. Such strategies are part of a "heterocyclic merging" approach to generate novel chemical entities. nih.gov The versatility of the closely related 2-piperidineethanol in the synthesis of various alkaloids and nitrogen-containing compounds underscores the potential of this class of molecules in diversity-oriented synthesis. nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all starting materials, are highly efficient tools in modern organic synthesis. nih.gov The functional groups present in this compound make it a plausible candidate for participation in several types of MCRs.

Ugi and Passerini-type Reactions: The secondary amine of the piperidine ring could potentially be a component in the Ugi four-component reaction, combining with an aldehyde, an isocyanide, and a carboxylic acid to generate complex α-acetamidocarboxamides. The terminal alcohol functionality could participate in the Passerini three-component reaction, reacting with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com

Mannich-type Reactions: The piperidine nitrogen, as a secondary amine, can act as the amine component in the Mannich reaction, reacting with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a Mannich base.

Povarov-type Reactions: The piperidine could potentially be used to generate an in-situ iminium ion with an aldehyde, which could then undergo a [4+2] cycloaddition with an electron-rich alkene in a Povarov reaction to synthesize tetrahydroquinoline derivatives. mdpi.com

While direct applications of this compound in MCRs are not documented, its functional handles are well-suited for such synthetic strategies, offering a potential route to rapidly increase molecular complexity.

The structure of this compound contains two potential coordination sites for a metal ion: the nitrogen atom of the piperidine ring and the oxygen atom of the terminal alcohol. This arrangement allows the molecule to potentially act as a bidentate N,O-ligand.

The formation of a chelate ring with a transition metal can create a stable complex. Such complexes are central to homogeneous catalysis. nih.gov The coordination of this compound to a metal center like copper, palladium, ruthenium, or iridium could generate catalysts for various organic transformations. For example, pyridinyl alcohol-metal complexes are known to be effective in homogeneous catalysis. nih.gov

Potential catalytic applications for metal complexes of this compound could include:

Oxidation Reactions: Transition metal complexes are widely used as catalysts for the electrochemical oxidation of alcohols. osti.gov

C-C Bond Forming Reactions: The Henry reaction, which forms a carbon-carbon bond between an aldehyde and a nitroalkane, can be catalyzed by copper complexes of N,O-ligands. goettingen-research-online.de

Hydrogenation/Transfer Hydrogenation: Ruthenium and iridium complexes with N,O-ligands are often used in asymmetric hydrogenation and transfer hydrogenation reactions.

The specific steric and electronic properties of the this compound ligand would influence the reactivity and selectivity of the resulting metal catalyst. nih.gov

Q & A

Q. How are ethoxy-piperidine derivatives functionalized for DNA detection applications?

  • Functionalization : Modify the hydroxyl group with phosphoramidites for oligonucleotide conjugation. Validate hybridization efficiency via fluorescence quenching assays (e.g., using FAM-labeled probes) .

Q. What role does this compound play in synthesizing nitrobenzoxadiazole (NBD) analogs for anticancer research?

  • Application : React with 7-nitrobenzo[c][1,2,5]oxadiazole-4-thiol to form NBD derivatives. Assess cellular uptake via confocal microscopy and antitumor efficacy in xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.